1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene
Description
Properties
Molecular Formula |
C8H6BrClF2O |
|---|---|
Molecular Weight |
271.48 g/mol |
IUPAC Name |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrClF2O/c9-7-2-1-6(13-8(11)12)3-5(7)4-10/h1-3,8H,4H2 |
InChI Key |
XQNZJQWPBNXXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Prefunctionalized Benzene Derivatives
A common strategy involves brominating a precursor bearing chloromethyl and difluoromethoxy groups. For example, 2-(chloromethyl)-4-(difluoromethoxy)benzene can undergo electrophilic aromatic substitution (EAS) using brominating agents.
- Substrate : 2-(chloromethyl)-4-(difluoromethoxy)benzene (1.0 equiv).
- Reagent : Tetrabutylammonium tribromide (Bu₄NBr₃, 2.0 equiv), K₃PO₄ (1.0 equiv) in acetonitrile (0.2 M).
- Conditions : Stir at 100°C for 6–16 h under N₂.
- Work-up : Quench with Na₂S₂O₃/Na₂CO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.
- Yield : 85–98% (dependent on substituent electronic effects).
Mechanistic Insight :
Bu₄NBr₃ acts as a stable bromine source, while K₃PO₄ facilitates deprotonation at the ortho position relative to the electron-withdrawing difluoromethoxy group, directing bromination to the desired position.
Chloromethylation of Brominated Intermediates
Alternatively, chloromethylation can follow bromination. This method is advantageous when bromine acts as a directing group.
- Substrate : 1-Bromo-4-(difluoromethoxy)benzene (1.0 equiv).
- Chloromethylation :
- Reagent : Chloromethyl methyl ether (MOMCl, 1.2 equiv), AlCl₃ (1.5 equiv) in CH₂Cl₂.
- Conditions : Stir at 0°C to RT for 4 h.
- Work-up : Quench with ice-water, extract with EtOAc, and distill under reduced pressure.
- Yield : 70–80%.
Key Considerations :
- AlCl₃ catalyzes Friedel-Crafts alkylation, but over-chlorination is mitigated by steric hindrance from the difluoromethoxy group.
Direct Difluoromethoxylation
Nucleophilic Substitution of Methoxy Groups
Replacing a methoxy group with difluoromethoxy is critical for introducing the -OCF₂H moiety.
- Substrate : 1-Bromo-2-(chloromethyl)-4-methoxybenzene (1.0 equiv).
- Reagent : Difluoromethyl triflate (CF₂HOTf, 1.5 equiv), KF (2.0 equiv) in DMF.
- Conditions : Heat at 80°C for 12 h.
- Work-up : Extract with Et₂O, wash with brine, and purify via distillation.
- Yield : 60–75%.
Mechanistic Notes :
KF generates the difluoromethoxide ion (CF₂HO⁻), which displaces methoxy via SN2. The reaction is sensitive to moisture, requiring anhydrous conditions.
Multi-Step Synthesis from Benzoic Acid Derivatives
Decarboxylative Bromination
Aryl carboxylic acids serve as precursors for brominated intermediates.
- Substrate : 2-(Chloromethyl)-4-(difluoromethoxy)benzoic acid (1.0 equiv).
- Reagent : Bu₄NBr₃ (2.0 equiv), K₃PO₄ (1.0 equiv) in MeCN.
- Conditions : Stir at 100°C for 6 h.
- Work-up : Acidify with HCl, extract with CH₂Cl₂, and crystallize.
- Yield : 90–95%.
Advantages :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential Bromination | 2-(Chloromethyl)-4-(difluoromethoxy)benzene | Bu₄NBr₃, K₃PO₄ | 85–98% | High yield, minimal byproducts | Requires prefunctionalized substrate |
| Chloromethylation | 1-Bromo-4-(difluoromethoxy)benzene | MOMCl, AlCl₃ | 70–80% | Scalable | Risk of over-chlorination |
| Difluoromethoxylation | 1-Bromo-2-(chloromethyl)-4-methoxybenzene | CF₂HOTf, KF | 60–75% | Direct substitution | Moisture-sensitive reagents |
| Decarboxylative Bromination | 2-(Chloromethyl)-4-(difluoromethoxy)benzoic acid | Bu₄NBr₃, K₃PO₄ | 90–95% | Excellent regiocontrol | Multi-step synthesis |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone is commonly used for halogen exchange reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of iodinated or other substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzene derivatives with reduced halogen content.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparison with Similar Compounds
Halogen and Alkyl/Chloroalkyl Variants
- 1-Bromo-2-(chloromethyl)benzene (CAS 578-51-8) : Lacks the difluoromethoxy group, simplifying its reactivity. Used in Suzuki-Miyaura couplings but less metabolically stable due to the absence of fluorine .
- 4-Bromo-2-fluorobenzyl chloride (CAS 85510-82-3) : Features a fluorine atom at position 2 instead of difluoromethoxy. Fluorine’s electronegativity increases reactivity in SN2 substitutions but reduces steric hindrance compared to difluoromethoxy .
Difluoromethoxy and Trifluoromethoxy Derivatives
- 1-Bromo-2-(difluoromethoxy)benzene (CAS 175278-33-8) : Missing the chloromethyl group, limiting its utility in sequential functionalization. Primarily used in borylation reactions for drug discovery .
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6) : Trifluoromethoxy group provides stronger electron-withdrawing effects, enhancing stability but complicating synthesis due to trifluoromethylation challenges .
Multihalogenated Analogues
- 2-Bromo-4-chloro-1-(difluoromethyl)benzene (CAS 1261476-50-9) : Difluoromethyl group at position 1 improves hydrophobicity but reduces synthetic flexibility compared to chloromethyl .
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS 749932-17-0) : Combines difluoromethyl and fluorine substituents, offering unique regioselectivity in electrophilic substitutions .
Physical and Chemical Properties
Key Advantages and Limitations
Biological Activity
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is an organobromine compound that has garnered attention due to its potential biological activities. This compound's unique structure, featuring both bromine and difluoromethoxy groups, suggests various mechanisms of action that could influence biological systems. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C8H7BrClF2O
- Molecular Weight : 237.04 g/mol
- CAS Number : 3447-53-8
| Property | Value |
|---|---|
| IUPAC Name | 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
| Boiling Point | Not available |
| Purity/Specification | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is largely attributed to its ability to interact with various molecular targets. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and allowing the compound to interact with cellular receptors and enzymes.
Interaction with Enzymes and Receptors
Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. The presence of halogens (bromine and chlorine) may facilitate interactions through halogen bonding, which can stabilize enzyme-substrate complexes or alter receptor conformation, leading to varied biological responses.
Antimicrobial Properties
Studies have shown that halogenated compounds often exhibit antimicrobial properties. For instance, a related study indicated that compounds with bromine and chlorine substitutions demonstrated significant activity against various bacterial strains. While specific data on 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is limited, its structural analogs suggest potential efficacy in this area.
Cytotoxic Effects
Research on similar compounds has revealed cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or disruption of mitochondrial function. Preliminary studies suggest that 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene may exhibit similar properties, warranting further investigation into its anticancer potential.
Case Studies
- Antimicrobial Activity Study : A study assessed the antimicrobial effects of halogenated benzene derivatives, finding that compounds with bromine exhibited higher activity against Gram-positive bacteria compared to their non-halogenated counterparts. This suggests that 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene may also possess similar antimicrobial properties.
- Cytotoxicity Assessment : In vitro studies on structurally related compounds showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Research Findings
Recent literature highlights the importance of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and bioactivity. The incorporation of difluoromethoxy groups has been associated with improved pharmacokinetic properties, making such compounds attractive candidates for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
